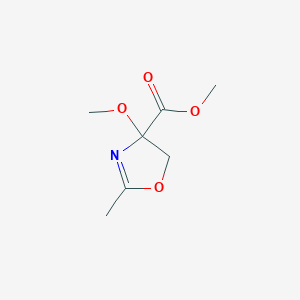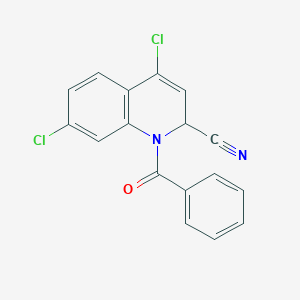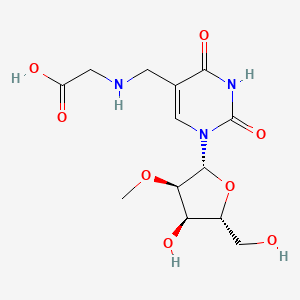
5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of benzylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction might produce alcohol derivatives.
科学的研究の応用
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
5-Amino-3-phenylisoxazole: Similar structure but lacks the benzoyl and benzyl groups.
2-Benzoyl-4-benzylisoxazole: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is unique due to the presence of all three substituents (amino, benzoyl, and benzyl) on the isoxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
6940-66-5 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C17H14N2O3/c18-15-14(11-12-7-3-1-4-8-12)17(21)19(22-15)16(20)13-9-5-2-6-10-13/h1-10H,11,18H2 |
InChIキー |
XFLOQMQFCMQAJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(ON(C2=O)C(=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)

![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)







